2-Amino-5-(2-(trifluoromethyl)phenyl)isonicotinic acid
Description
2-Amino-5-(2-(trifluoromethyl)phenyl)isonicotinic acid is a pyridinecarboxylic acid derivative featuring a trifluoromethyl-substituted phenyl group at the 5-position of the pyridine ring and an amino group at the 2-position. This compound is presumed to serve as a key intermediate in pharmaceutical synthesis, given its structural resemblance to patented intermediates in palladium-catalyzed coupling reactions .
Properties
IUPAC Name |
2-amino-5-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)10-4-2-1-3-7(10)9-6-18-11(17)5-8(9)12(19)20/h1-6H,(H2,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWCTKQQKPXEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2C(=O)O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687963 | |
| Record name | 2-Amino-5-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261870-49-8 | |
| Record name | 2-Amino-5-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-(trifluoromethyl)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-(trifluoromethyl)phenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
2-Amino-5-(2-(trifluoromethyl)phenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-(trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridinecarboxylic Acid Derivatives with Direct Trifluoromethyl Substitution
- 2-Amino-5-(trifluoromethyl)isonicotinic acid (CAS 1227582-08-2): Structure: Trifluoromethyl group at pyridine C5, amino at C2. Molecular Formula: C₇H₅F₃N₂O₂. Molecular Weight: 206.13. Applications: Used in medicinal chemistry for its electron-withdrawing properties, enhancing metabolic stability in drug candidates .
- 2-Amino-3-(trifluoromethyl)isonicotinic acid (CAS 1227582-09-3): Structure: Trifluoromethyl group at pyridine C3, amino at C2. Molecular Formula: C₇H₅F₃N₂O₂. Molecular Weight: 206.13. Key Difference: Positional isomerism (C3 vs.
Phenyl-Substituted Pyridinecarboxylic Acids
- 2-{[3-(Trifluoromethyl)phenyl]-amino}isonicotinic acid: Structure: Phenyl ring with trifluoromethyl at C3 attached via an amino group to pyridine C2. Molecular Formula: C₁₃H₉F₃N₂O₂. Molecular Weight: 282.22. Safety Profile: Classified as a skin and eye irritant, with precautions required during handling .
- 5-(2-Formylphenyl)-2-hydroxyisonicotinic acid (CAS 1261922-75-1): Structure: Formyl-substituted phenyl at pyridine C5, hydroxyl at C2. Molecular Formula: C₁₃H₉NO₄. Applications: Used in fluorescent probes and coordination chemistry due to its formyl group .
Halogenated and Alkylated Analogs
- 2-Amino-5-fluoroisonicotinic acid (CAS 1260671-28-0): Structure: Fluoro substitution at pyridine C5. Similarity Score: 0.91 to the target compound. Applications: Fluorine’s electronegativity enhances bioavailability in kinase inhibitors .
5-Fluoro-2-methylisonicotinic acid (CAS 885588-17-0):
Benzoic Acid Derivatives
- 2-Amino-5-(trifluoromethyl)benzoic acid (CAS 402-13-1): Structure: Trifluoromethyl at benzene C5, amino at C2. Molecular Formula: C₈H₆F₃NO₂. Applications: Non-pyridine analog used in agrochemicals; differs in ring aromaticity and hydrogen-bonding capacity .
Biological Activity
2-Amino-5-(2-(trifluoromethyl)phenyl)isonicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of the isonicotinic acid moiety contributes to its interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating an inhibition zone indicative of its antibacterial action. The minimum inhibitory concentration (MIC) values were determined through standard assays, showing promising results compared to control compounds.
| Bacterial Strain | MIC (µg/mL) | Control (e.g., Ampicillin) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 |
| Escherichia coli | 64 | 32 |
| Pseudomonas aeruginosa | 128 | 64 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism appears to involve the modulation of apoptosis pathways, with compound treatment leading to increased levels of pro-apoptotic proteins.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular enzymes and receptors, thereby modulating their activity.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
- Receptor Modulation : It may act as an allosteric modulator for certain receptors, enhancing or inhibiting their signaling pathways.
Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of several derivatives of isonicotinic acid, including this compound. The study found that this compound exhibited superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
Evaluation in Cancer Cell Lines
Another study focused on the anticancer properties of the compound against breast cancer cell lines. Results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC50 values around 20 µM for MCF-7 cells. This suggests that further exploration into its therapeutic potential could be warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
